Valeric acid, 5-(p-aminophenoxy)-
Description
Genesis and Structural Features of the 5-(p-Aminophenoxy)pentanoic Acid Scaffold
The molecular architecture of 5-(p-aminophenoxy)pentanoic acid, also known as Valeric acid, 5-(p-aminophenoxy)-, is a deliberate amalgamation of two key chemical entities: a valeric acid backbone and a p-aminophenoxy group. The structure features a five-carbon carboxylic acid chain, which provides flexibility and a reactive carboxyl group. This chain is linked via an ether bond to a para-substituted aminophenol.
The valeric acid component, a straight-chain alkyl carboxylic acid, is known for its presence in the perennial plant Valeriana officinalis. google.com Its carboxyl group is a versatile handle for a variety of chemical transformations, including the formation of esters, amides, and other derivatives. google.com The aliphatic chain, in turn, offers a flexible spacer, a feature often exploited in the design of bioactive molecules and functional materials.
The p-aminophenoxy moiety consists of a benzene (B151609) ring substituted with an amino group (-NH2) and an ether linkage (-O-), with the amino group positioned opposite (para) to the point of ether connection. The amino group is a primary aromatic amine, a common functional group in many dyes, pharmaceuticals, and polymers. nih.gov The phenoxy ether linkage provides a semi-rigid connection to the valeric acid chain. The presence of the aromatic ring introduces a degree of rigidity and potential for pi-stacking interactions, while the amino group can act as a hydrogen bond donor and a site for further functionalization.
Current Landscape of Valeric Acid Derivatives in Research Contexts
Valeric acid and its derivatives are the subject of ongoing research across various scientific domains. Their applications are diverse, ranging from their use as food additives and in the synthesis of pleasant-smelling esters for perfumes and cosmetics to more advanced applications in pharmaceuticals and materials science. google.comwyzant.com
In the realm of medicine, valeric acid itself has been investigated for its potential therapeutic effects. Studies have suggested its role in suppressing liver cancer development by acting as a histone deacetylase (HDAC) inhibitor. google.com Furthermore, research has pointed towards its neuroprotective effects, with studies indicating it can protect dopaminergic neurons by suppressing oxidative stress and neuroinflammation. stackexchange.com
The versatility of the valeric acid scaffold is further highlighted by its use in the synthesis of more complex molecules. For instance, derivatives of valeric acid are used as intermediates in the production of various pharmaceuticals. wyzant.com The ability to functionalize the carboxylic acid group allows for the attachment of valeric acid to other molecular frameworks, thereby modifying their pharmacokinetic or pharmacodynamic properties.
The research landscape also includes the development of novel synthetic methods for creating valeric acid derivatives. These methods aim to improve efficiency, yield, and stereoselectivity in the production of these valuable compounds.
Rationale for Investigating the p-Aminophenoxy Moiety in Designed Organic Systems
The p-aminophenoxy moiety is a key structural motif in a variety of designed organic systems, particularly in the field of medicinal chemistry. Its inclusion in a molecular design is often driven by the unique set of properties it imparts.
One of the primary reasons for incorporating the p-aminophenoxy group is its role as a versatile building block. The amino group can be readily acylated, alkylated, or converted into a diazonium salt, allowing for the introduction of a wide range of other functional groups. nih.gov This chemical tractability makes it an attractive starting point for the synthesis of complex molecules.
In the context of drug design, the p-aminophenoxy moiety has been explored for its potential to interact with biological targets. For example, flavone (B191248) derivatives containing a p-aminophenoxy group have been investigated for their cytotoxic effects against cancer cell lines. google.com Research suggests that the presence and position of the p-aminophenoxy moiety can significantly influence the efficacy and selectivity of these compounds. google.com
Furthermore, the p-aminophenoxy structure is a component of various known bioactive molecules. For instance, it is related to 4-aminophenol, the final intermediate in the industrial synthesis of paracetamol. nih.gov The structural similarity to endogenous molecules or known drugs can be a strategic advantage in the design of new therapeutic agents. The investigation of p-aminophenoxy derivatives is also driven by the desire to understand structure-activity relationships. By systematically modifying the substitution pattern on the aromatic ring or altering the nature of the group attached to the amino or phenoxy ends, researchers can probe the specific interactions that govern a molecule's biological activity.
The combination of the flexible, reactive valeric acid chain with the functional and interactive p-aminophenoxy moiety presents a compelling case for the investigation of Valeric acid, 5-(p-aminophenoxy)- and its derivatives in the ongoing quest for novel molecules with tailored properties and functions.
Data Tables
Table 1: Physicochemical Properties of Valeric Acid
| Property | Value | Source |
| IUPAC Name | Pentanoic acid | google.com |
| Chemical Formula | C5H10O2 | google.com |
| Molar Mass | 102.133 g/mol | google.com |
| Melting Point | -34.5 °C | google.com |
| Boiling Point | 185 °C | google.com |
| Solubility in water | 4.97 g/100 mL | google.com |
| Acidity (pKa) | 4.82 | google.com |
Table 2: Physicochemical Properties of p-Aminophenol
| Property | Value | Source |
| IUPAC Name | 4-Aminophenol | nih.gov |
| Chemical Formula | C6H7NO | nih.gov |
| Molar Mass | 109.13 g/mol | nih.gov |
| Melting Point | 186-189 °C | nih.gov |
| Boiling Point | 284 °C (decomposes) | nih.gov |
| Solubility in water | Moderately soluble in hot water | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-aminophenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMYJYBISLNDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146112 | |
| Record name | Valeric acid, 5-(p-aminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103852-82-0 | |
| Record name | Valeric acid, 5-(p-aminophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103852820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valeric acid, 5-(p-aminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Valeric Acid, 5 P Aminophenoxy and Its Analogs
Retrosynthetic Analysis and Key Precursors for 5-(p-Aminophenoxy)pentanoic Acid
A retrosynthetic analysis of 5-(p-aminophenoxy)pentanoic acid, also known as 5-(4-aminophenoxy)valeric acid, identifies two primary disconnection points that simplify the molecule into readily available precursors. The first logical disconnection is the carbon-oxygen bond of the aryl ether. youtube.com This C-O bond cleavage leads to a phenoxide synthon, derived from p-aminophenol, and a 5-carbon chain synthon with a reactive group, such as a 5-halopentanoate.
A second key disconnection involves the aromatic amino group. It is often synthetically advantageous to introduce the amino group in the final steps of a synthesis. Therefore, the amino group can be disconnected to its corresponding nitro group. This approach suggests that a more practical precursor to the p-aminophenol moiety is p-nitrophenol. The nitro group is a strong electron-withdrawing group that can facilitate the initial ether-forming reaction and can be reliably reduced to an amine at a later stage.
Based on this analysis, the key precursors for a practical synthesis are:
p-Nitrophenol: An aromatic building block containing the phenol (B47542) group and a masked amine.
A 5-halopentanoic acid ester (e.g., ethyl 5-bromopentanoate): A five-carbon aliphatic chain with an electrophilic center for the ether linkage and a protected carboxylic acid.
Forward Synthesis Approaches
The forward synthesis builds upon the precursors identified in the retrosynthetic analysis, focusing on the strategic construction of the molecule.
Strategic Formation of the Ether Linkage
The formation of the aryl ether linkage is a critical step, commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.com
The synthesis commences by deprotonating p-nitrophenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic sodium or potassium p-nitrophenoxide. youtube.com This phenoxide then reacts with an alkyl halide like ethyl 5-bromopentanoate. The nucleophilic oxygen of the phenoxide attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the ether bond. This reaction yields ethyl 5-(p-nitrophenoxy)pentanoate. The use of a primary alkyl halide is crucial for maximizing the yield of the SN2 product and avoiding competing elimination reactions. youtube.com
Introduction and Transformation of the Aromatic Amino Group
With the ether linkage and the carbon backbone established, the next stage involves the transformation of the nitro group into the target amino group. The nitro group, having served its purpose, is reduced to a primary amine. This reduction is a standard and reliable transformation in organic synthesis.
Common methods for this reduction include catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. Alternatively, chemical reduction using metals in acidic conditions, like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), can be employed. This step converts ethyl 5-(p-nitrophenoxy)pentanoate into ethyl 5-(p-aminophenoxy)pentanoate.
Finally, the ester group is hydrolyzed to the carboxylic acid. This is typically achieved by saponification using an aqueous base like sodium hydroxide (B78521) (NaOH), followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate and yield the final product, 5-(p-aminophenoxy)valeric acid.
Stereoselective Synthesis of Enantiomeric Forms for Mechanistic Probes
While 5-(p-aminophenoxy)valeric acid itself is achiral, the synthesis of chiral analogs can be crucial for studying biological mechanisms or as building blocks for more complex molecules. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. libretexts.org
The synthesis of chiral analogs of this compound could be approached by introducing a stereocenter on the valeric acid chain. For instance, an asymmetric synthesis of a chiral 5-phenoxyalkanoic acid derivative could be achieved using several modern strategies:
Chiral Pool Synthesis: This approach utilizes a readily available enantiopure starting material, such as a chiral amino acid or hydroxy acid, to build the desired molecule. researchgate.net
Chiral Auxiliary-Induced Synthesis: A temporary chiral group (auxiliary) is attached to an achiral precursor to direct the stereochemical outcome of a key reaction. researchgate.net After the desired stereocenter is set, the auxiliary is removed.
Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. rsc.orgrsc.org For example, a metal-catalyzed asymmetric allylic alkylation or a highly diastereoselective reductive amination could be employed to set the stereocenters on a cyclopentane (B165970) ring that could be a precursor to a chiral valeric acid analog. nih.gov Recent advances have also demonstrated the use of chiral phosphoric acids or metal complexes, such as those involving rhodium or palladium, to catalyze enantioselective reactions for creating chiral acids and amines. rsc.orgnih.gov
These methods allow for the creation of specific enantiomeric forms of analogs, which are invaluable tools for probing the stereochemical requirements of biological targets.
Enzymatic and Biocatalytic Pathways for Related Valeric Acid Derivatives
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing valuable chemicals. researchgate.net While direct biocatalytic routes to 5-(p-aminophenoxy)valeric acid are not established, extensive research has focused on the production of structurally related compounds, particularly 5-aminovaleric acid (5-AVA). researchgate.net 5-AVA is a significant platform chemical and a monomer for bioplastics like nylon 5. nih.govfrontiersin.org
Microbial Conversion Systems for 5-Aminovaleric Acid (5-AVA) and Related Compounds
Metabolically engineered microorganisms, primarily Escherichia coli and Corynebacterium glutamicum, have been developed as efficient whole-cell biocatalysts for the production of 5-AVA, often starting from the readily available amino acid L-lysine. nih.govfrontiersin.orgnih.govresearchgate.net Several biosynthetic pathways have been successfully implemented:
The DavA/DavB Pathway: This is one of the most common routes, originating from Pseudomonas putida. It employs a two-enzyme cascade. First, L-lysine 2-monooxygenase (DavB) oxidizes L-lysine to 5-aminovaleramide. Subsequently, δ-aminovaleramidase (DavA) hydrolyzes the amide to produce 5-AVA. researchgate.netnih.govfrontiersin.org Engineered E. coli strains expressing these two genes have successfully produced significant titers of 5-AVA. nih.govnih.gov
The L-lysine α-oxidase (RaiP) Pathway: An alternative route uses L-lysine α-oxidase (RaiP), for instance from Scomber japonicus, to convert L-lysine into 2-keto-6-aminocaproate (2K6AC). frontiersin.orgnih.gov This intermediate can then be further converted to 5-AVA. One strategy involves coupling RaiP with an α-ketoacid decarboxylase (KivD) and an aldehyde dehydrogenase (PadA) to form a three-step artificial pathway that has achieved high titers of 5-AVA in E. coli. frontiersin.orgnih.govnih.gov To mitigate the inhibitory effects of hydrogen peroxide (H₂O₂), a byproduct of the RaiP reaction, catalase (KatE) is often co-expressed. frontiersin.orgnih.gov
The table below summarizes various microbial systems engineered for 5-AVA production, highlighting the different enzymes, host organisms, and reported yields.
| Host Organism | Key Enzymes Expressed | Pathway Type | Substrate | Final Titer (g/L) | Molar Yield (mol/mol) | Reference |
| Escherichia coli | DavA, DavB | 5-aminovaleramide-mediated | L-lysine | 3.6 | - | nih.govfrontiersin.org |
| Escherichia coli | DavA, DavB (purified enzymes) | Enzymatic Conversion | L-lysine | 20.8 | 0.87 | researchgate.netnih.gov |
| Escherichia coli | RaiP, KivD, PadA, KatE, LysP | 2-keto-6-aminocaproate-mediated | L-lysine | 52.24 | - | frontiersin.orgnih.gov |
| Escherichia coli | RaiP | L-lysine α-oxidase | L-lysine | 10.24 | - | frontiersin.org |
Chemoenzymatic Syntheses for Complex Derivatives
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful approach for the preparation of complex and chiral derivatives of "Valeric acid, 5-(p-aminophenoxy)-". These methods can provide access to enantiomerically enriched compounds, which are often challenging to produce through purely chemical routes.
A key strategy in the chemoenzymatic synthesis of related aryloxyalkanoic acids involves the use of enzymes for asymmetric transformations. For instance, ene-reductases have been successfully employed in the asymmetric reduction of carbon-carbon double bonds in precursors to aryloxyalkanoic acids. researchgate.net This biocatalytic step establishes the stereochemistry of the molecule, which is then further elaborated through chemical transformations.
While direct chemoenzymatic synthesis of "Valeric acid, 5-(p-aminophenoxy)-" is not extensively documented, the synthesis of analogous aryloxyalkanoic acids provides a strong precedent. A plausible chemoenzymatic route could involve the enzymatic desymmetrization of a prochiral intermediate or the kinetic resolution of a racemic mixture. For example, a lipase (B570770) could be used to selectively esterify one enantiomer of a racemic precursor, allowing for the separation of the two enantiomers.
A representative chemoenzymatic approach to a related chiral aryloxyalkanoic acid is outlined in the table below, showcasing the potential of this strategy.
Table 1: Chemoenzymatic Synthesis of an Enantioenriched Aryloxyalkanoic Acid Analog
| Step | Reaction | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| 1 | Asymmetric C=C Reduction | Ene-reductase (OYE3) | Buffer/Co-solvent | 30 | 75 | 96 (R) |
| 2 | Ether Synthesis (Williamson) | Phenol, Base | DMF | 80 | 85 | >95 |
This table is a representative example based on the synthesis of a related aryloxyalkanoic acid and is intended to illustrate the chemoenzymatic approach. researchgate.net
Optimization of Reaction Conditions and Yields for Academic Scale Production
For the academic-scale production of "Valeric acid, 5-(p-aminophenoxy)-" and its esters, optimization of reaction conditions is crucial to maximize yields and ensure reproducibility. A key step that can be optimized is the esterification of the carboxylic acid, which can be efficiently catalyzed by lipases. Candida antarctica lipase B (CaLB), often in its immobilized form (e.g., Novozym 435), is a widely used and robust biocatalyst for such transformations. nih.govrsc.org
The synthesis of the core structure of "Valeric acid, 5-(p-aminophenoxy)-" can be achieved through a Williamson ether synthesis, reacting p-aminophenol with a suitable 5-halovalerate ester. Optimization of this chemical step involves careful selection of the base, solvent, and temperature to maximize the yield of the desired ether and minimize side reactions.
For the enzymatic esterification to produce ester derivatives of "Valeric acid, 5-(p-aminophenoxy)-", several parameters can be optimized:
Enzyme Selection and Loading: While CaLB is a common choice, screening other lipases could identify a more efficient catalyst. The amount of enzyme used is a critical factor; sufficient loading is necessary for a reasonable reaction rate, but excessive amounts can increase costs without a proportional increase in yield. nih.govresearchgate.net
Substrate Molar Ratio: The ratio of the alcohol to the carboxylic acid can significantly influence the equilibrium of the esterification reaction. A slight excess of one reactant is often used to drive the reaction towards the product. nih.gov
Solvent: The choice of solvent can impact enzyme activity and stability, as well as the solubility of the substrates and products. While some reactions can be run in solvent-free systems, organic solvents like hexane (B92381) or toluene (B28343) are often employed. nih.gov More recently, esterification in aqueous micellar media has been shown to be effective. nsf.govnih.gov
Temperature: Enzyme activity is temperature-dependent, with an optimal temperature for each enzyme. However, higher temperatures can also lead to enzyme denaturation. A balance must be found to achieve a high reaction rate and maintain enzyme stability. nih.gov
Water Content: Water is a byproduct of esterification and can lead to the reverse reaction (hydrolysis). Controlling the water activity in the reaction medium, for example by using molecular sieves or performing the reaction under vacuum, can significantly improve the ester yield. dss.go.th
The following table provides representative data on the optimization of a lipase-catalyzed esterification of a carboxylic acid, illustrating the impact of various reaction parameters on the conversion rate.
Table 2: Optimization of Lipase-Catalyzed Esterification of Valeric Acid
| Parameter | Condition 1 | Conversion (%) | Condition 2 | Conversion (%) |
|---|---|---|---|---|
| Enzyme | Candida antarctica lipase B | 95 | Rhizomucor miehei lipase | 88 |
| Molar Ratio (Acid:Alcohol) | 1:1 | 92 | 1:1.2 | 98 |
| Solvent | Toluene | 94 | Heptane | 91 |
| Temperature (°C) | 50 | 95 | 60 | 93 (slight decrease due to potential enzyme instability) |
| Water Removal | None | 65 | Molecular Sieves | 96 |
This table presents illustrative data based on studies of lipase-catalyzed esterification of carboxylic acids. nih.govdss.go.th
By systematically optimizing these parameters, it is possible to develop a robust and efficient protocol for the academic-scale production of "Valeric acid, 5-(p-aminophenoxy)-" and its derivatives, facilitating further research into their properties and applications.
Advanced Chemical Derivatization and Structural Modification of Valeric Acid, 5 P Aminophenoxy
Modification of the Carboxylic Acid Functionality
The terminal valeric acid chain offers a flexible spacer and a reactive carboxyl group that can be readily modified through established organic chemistry reactions.
The conversion of the carboxylic acid to an ester is a fundamental strategy for conjugating Valeric acid, 5-(p-aminophenoxy)- to other molecules, particularly those containing hydroxyl groups. Esterification is often employed to enhance properties such as lipophilicity, which can be crucial for traversing biological membranes, a strategy well-documented for similar compounds like 5-aminolevulinic acid (ALA) used in photodynamic therapy. rsc.org The reaction typically proceeds by activating the carboxylic acid, followed by nucleophilic attack from an alcohol.
Common methods for carboxylic acid activation include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), or conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). nih.gov For instance, reacting the acid with thionyl chloride would produce the highly reactive 5-(p-aminophenoxy)valeroyl chloride, which readily forms an ester with a target alcohol. nih.gov Another approach involves using coupling agents that form active esters, such as N-hydroxysuccinimide (NHS) or pentafluorophenol, which can then be displaced by an alcohol to form the desired conjugate. nih.gov
Table 1: Representative Esterification Strategies
| Activating Agent | Intermediate | Target Functional Group | Resulting Linkage |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Acyl Chloride | Alcohol (R-OH) | Ester |
| DCC/DMAP | O-acylisourea | Alcohol (R-OH) | Ester |
The carboxylic acid functionality is a key handle for forming amide bonds, enabling the incorporation of the 5-(p-aminophenoxy)valeric acid moiety into peptides and polyamides. nih.gov
In the realm of solid-phase peptide synthesis (SPPS), derivatives of 5-(p-aminophenoxy)valeric acid serve as important "linker" or "handle" molecules that attach the growing peptide chain to a solid resin support. researchgate.netluxembourg-bio.com For example, 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) and 5-(4-Formyl-3,5-dimethoxyphenoxy)valeric acid (BAL) are acid-labile linkers where the valeric acid portion is used to anchor the entire linker system to an amino-functionalized resin. researchgate.netluxembourg-bio.com The synthesis of the desired peptide then commences from the functional group on the phenoxy ring. nih.govgoogle.com The final peptide can be cleaved from this linker under mild acidic conditions, often yielding a C-terminal peptide amide. researchgate.netnih.gov
Furthermore, the bifunctional nature of Valeric acid, 5-(p-aminophenoxy)- makes it a suitable monomer for the synthesis of novel polyamides. Analogous to how 5-aminovaleric acid is a precursor to nylon-5, the title compound can undergo self-condensation or co-polymerization with other monomers. nih.gov The resulting polyamides would feature aryl ether linkages within the polymer backbone, potentially imparting enhanced thermal stability and specific solubility characteristics compared to traditional aliphatic polyamides. nih.govnih.gov
Functionalization of the p-Aminophenoxy Group
The nucleophilic primary amine on the phenoxy ring provides a second, distinct site for chemical modification, allowing for the introduction of a wide array of functional groups.
The primary amino group can be readily acylated or alkylated to introduce new functionalities. N-acylation , the reaction with an acyl chloride or anhydride, forms a stable amide bond. This strategy has been used to create libraries of diverse chemical structures for biological screening. For example, libraries of arylpiperazines have been modified with various N-acylated amino acids to explore structure-activity relationships for receptor binding. nih.gov A similar approach could be applied to Valeric acid, 5-(p-aminophenoxy)-, acylating the amino group to generate a variety of derivatives.
N-alkylation , the introduction of alkyl groups onto the nitrogen atom, can be achieved through reactions with alkyl halides. This modification alters the basicity, nucleophilicity, and steric bulk of the nitrogen center, which can be used to fine-tune the molecule's properties for specific applications.
The benzene (B151609) ring of the p-aminophenoxy group is amenable to electrophilic aromatic substitution, allowing for the introduction of substituents that can modulate the electronic properties and steric profile of the molecule. The existing amino and ether groups are ortho-, para-directing and activating, influencing the position of incoming substituents.
This strategy is evident in the design of sophisticated linkers for peptide synthesis, such as the previously mentioned PAL and BAL handles. researchgate.netluxembourg-bio.com These linkers feature two methoxy (B1213986) groups on the aromatic ring, ortho to the ether linkage. These electron-donating methoxy groups increase the electron density of the ring, which in turn enhances the acid lability of the linker, allowing the final peptide product to be cleaved from the solid support under very mild conditions. researchgate.net By strategically adding electron-withdrawing or electron-donating groups to the ring, the chemical reactivity and properties of the entire molecule can be precisely tuned.
Design and Synthesis of Photo- and Redox-Active Derivatives
The versatile scaffold of Valeric acid, 5-(p-aminophenoxy)- allows for its incorporation into larger systems designed to be active upon exposure to light (photo-active) or to participate in electron transfer reactions (redox-active).
The development of photo-active derivatives can draw inspiration from strategies used for 5-aminolevulinic acid (ALA), a precursor to the photosensitizer Protoporphyrin IX. rsc.org In ALA-based photodynamic therapy, ALA is often converted into more lipophilic ester derivatives to improve its passage through cell membranes. rsc.org Similarly, Valeric acid, 5-(p-aminophenoxy)- could be conjugated to known photosensitizers or chromophores. The valeric acid chain acts as a flexible spacer, and the conjugation could be achieved through either the carboxylic acid or the amino functional group, creating a targeted delivery system for photodynamic applications.
For redox activity, the p-aminophenol core is a key structural motif. p-Aminophenols can be electrochemically or chemically oxidized to form quinone-imine species, which are redox-active. By incorporating the Valeric acid, 5-(p-aminophenoxy)- unit into a peptide or polymer, this redox-active character can be imparted to the macromolecule. The valeric acid chain provides a tether to the larger structure, while the aminophenoxy head can undergo reversible oxidation and reduction, potentially leading to the development of novel electronically conductive materials or redox-responsive systems.
Table 2: Potential Functional Modifications and Resulting Properties
| Modification Site | Modification Type | Added Moiety | Potential Property |
|---|---|---|---|
| Carboxylic Acid | Esterification | Photosensitizer | Photo-activity |
| p-Aminophenoxy | Acylation | Redox-active ferrocene | Redox-activity |
| Aromatic Ring | Nitration/Reduction | Additional amino groups | Altered redox potential, metal chelation |
Computational Chemistry and Structure Activity Relationship Sar Investigations of Valeric Acid, 5 P Aminophenoxy Systems
Quantum Chemical Calculations for Conformational Analysis and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are crucial for elucidating the three-dimensional structure and electronic distribution, which are key determinants of a molecule's reactivity and interaction with its environment.
Conformational analysis of Valeric acid, 5-(p-aminophenoxy)- would be a primary step in its computational characterization. Due to the presence of several rotatable bonds in the valeric acid chain and the ether linkage, the molecule can adopt a multitude of conformations. Techniques such as Density Functional Theory (DFT) are powerful tools for exploring the potential energy surface of a molecule to identify its stable conformers. nih.gov For instance, studies on phenoxyacetic acid and its derivatives have successfully employed DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to determine energetically favored conformations. nih.gov A similar approach for Valeric acid, 5-(p-aminophenoxy)- would likely reveal the preferred spatial arrangement of the carboxylic acid group relative to the aromatic ring.
The electronic properties of Valeric acid, 5-(p-aminophenoxy)- can also be thoroughly investigated using quantum chemical methods. Key parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting non-covalent interactions. Theoretical studies on N-substituted amino acid derivatives have demonstrated the utility of methods like HF, DFT, and MP2 in calculating these electronic parameters and correlating them with physicochemical properties such as pKa. researchgate.net
A hypothetical summary of calculated electronic properties for a low-energy conformer of Valeric acid, 5-(p-aminophenoxy)- is presented in Table 1.
Table 1: Hypothetical Quantum Chemical Properties of Valeric Acid, 5-(p-aminophenoxy)-
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.9 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.9 eV | Reflects the chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the carboxylic oxygen and amino nitrogen atoms; Positive potential around the acidic proton and amino protons. | Highlights regions prone to electrophilic and nucleophilic attack, respectively. |
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of a ligand when it interacts with a biological target, such as a protein or a nucleic acid. These simulations can provide detailed insights into the binding process, the stability of the ligand-target complex, and the specific interactions that govern binding affinity.
In the context of Valeric acid, 5-(p-aminophenoxy)-, MD simulations would be instrumental in understanding its potential interactions with a given biological target. For example, research on phenoxyacetamide derivatives as DOT1L inhibitors has utilized MD simulations to assess the stability of the ligand-protein complex and to calculate binding free energies. nih.gov Similarly, MD simulations of phytochemicals with SARS-CoV-2 proteins have been used to analyze binding stability and identify key interacting residues. nih.gov
An MD simulation of Valeric acid, 5-(p-aminophenoxy)- bound to a hypothetical target protein would typically involve the following steps:
System Setup: The initial coordinates of the ligand-protein complex, obtained from docking studies, would be solvated in a water box with appropriate ions to neutralize the system.
Equilibration: The system would be gradually heated and equilibrated to the desired temperature and pressure to relax any steric clashes and to achieve a stable state.
Production Run: A long simulation (typically in the nanosecond to microsecond range) would be performed to sample the conformational space of the complex.
Analysis of the MD trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the identification of persistent hydrogen bonds and other non-covalent interactions between the ligand and the protein.
A hypothetical timeline of key events in an MD simulation of Valeric acid, 5-(p-aminophenoxy)- with a target protein is outlined in Table 2.
Table 2: Illustrative Timeline of a Molecular Dynamics Simulation
| Time (ns) | Event | Observation |
| 0-1 | Initial Relaxation | The system is minimized and gradually heated. Water molecules rearrange around the protein-ligand complex. |
| 1-10 | Equilibration | The protein and ligand RMSD values stabilize, indicating that the system has reached equilibrium. |
| 10-100 | Production Run | The simulation samples various conformations of the complex. Analysis of hydrogen bonds reveals key interactions with specific amino acid residues. |
| 100+ | Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA are used to estimate the binding affinity of the ligand to the protein. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.
For a series of derivatives of Valeric acid, 5-(p-aminophenoxy)-, a QSAR study would involve calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. These descriptors can be categorized into several classes, including:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices (e.g., Balaban J index), connectivity indices (e.g., Kier & Hall indices), and 2D pharmacophore fingerprints. nih.gov
3D descriptors: van der Waals volume, solvent-accessible surface area, and 3D pharmacophore fingerprints.
QSAR studies on p-hydroxy benzoic acid derivatives have shown that topological indices and shape indices can effectively model antimicrobial activity. nih.gov Similarly, a QSAR study on phenylmethyl phenoxy propyl amino propanoic acid derivatives as leukotriene A4 hydrolase inhibitors successfully developed a predictive model based on 2D molecular descriptors. nih.gov
A hypothetical QSAR model for a series of Valeric acid, 5-(p-aminophenoxy)- derivatives is presented in Table 3. This table illustrates the types of descriptors that might be found to be important and their potential influence on biological activity.
Table 3: Hypothetical QSAR Model for Valeric Acid, 5-(p-aminophenoxy)- Derivatives
| Descriptor | Coefficient | Interpretation |
| LogP (Hydrophobicity) | +0.5 | Increased hydrophobicity is positively correlated with activity. |
| Topological Polar Surface Area (TPSA) | -0.2 | Increased polar surface area is negatively correlated with activity. |
| Number of Hydrogen Bond Donors | +0.8 | A higher number of hydrogen bond donors enhances activity. |
| Molecular Weight | -0.1 | Increased molecular weight has a slight negative impact on activity. |
In Silico Prediction of Reactive Sites and Metabolic Transformations
Understanding the metabolic fate of a compound is crucial in drug discovery and development, as metabolites can be responsible for both therapeutic efficacy and toxicity. In silico tools for metabolism prediction can provide valuable insights into the potential metabolic pathways of a new chemical entity. nih.gov
For Valeric acid, 5-(p-aminophenoxy)-, several metabolic transformations can be anticipated. These can be broadly classified into Phase I and Phase II reactions. In silico tools such as BioTransformer, Meteor, and TIMES can be used to predict the sites of metabolism and the structures of the resulting metabolites. nih.gov
Phase I Metabolism: These reactions typically involve oxidation, reduction, and hydrolysis. For Valeric acid, 5-(p-aminophenoxy)-, potential Phase I metabolic reactions include:
Hydroxylation of the aromatic ring: The aromatic ring is a likely site for hydroxylation by cytochrome P450 enzymes.
N-dealkylation or N-oxidation of the amino group.
O-dealkylation of the ether linkage.
Oxidation of the valeric acid side chain.
Phase II Metabolism: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. Potential Phase II reactions for Valeric acid, 5-(p-aminophenoxy)- and its metabolites include:
Glucuronidation: The hydroxyl and amino groups are potential sites for conjugation with glucuronic acid.
Sulfation: The hydroxyl and amino groups can also be sulfated.
Acetylation: The primary amino group is a substrate for N-acetyltransferases.
Recent in silico studies on 3-phenoxybenzoic acid have successfully identified its major metabolite products from Phase II reactions, including O-glucuronidation and O-sulfation. researchgate.net A similar approach for Valeric acid, 5-(p-aminophenoxy)- would provide a predictive profile of its metabolic fate.
A summary of predicted metabolic transformations for Valeric acid, 5-(p-aminophenoxy)- is provided in Table 4.
Table 4: Predicted Metabolic Transformations of Valeric Acid, 5-(p-aminophenoxy)-
| Reaction Type | Predicted Site of Metabolism | Potential Metabolite |
| Phase I: Aromatic Hydroxylation | Phenyl ring | 5-(4-amino-2-hydroxyphenoxy)valeric acid |
| Phase I: N-Oxidation | Amino group | 5-(4-nitrosophenoxy)valeric acid |
| Phase I: Side-chain Oxidation | Valeric acid chain | 5-(4-aminophenoxy)-4-oxovaleric acid |
| Phase II: Glucuronidation | Amino group | N-(4-(4-carboxybutoxy)phenyl)glucuronamide |
| Phase II: Acetylation | Amino group | 5-(4-acetamidophenoxy)valeric acid |
Biological and Biochemical Mechanistic Research Involving Valeric Acid, 5 P Aminophenoxy
Elucidation of Molecular Interaction Mechanisms
The biological activity of any compound is fundamentally dictated by its interactions with molecular targets within the body. For Valeric acid, 5-(p-aminophenoxy)-, its hybrid structure, combining a flexible carboxylic acid chain with a rigid aromatic amine, suggests a capacity for diverse molecular engagements.
Valeric acid and its derivatives are known to interact with and modulate the activity of various enzymes. A prominent example is the inhibition of histone deacetylases (HDACs) by valeric acid itself. nih.govhmdb.ca This inhibition of HDACs, which play a crucial role in the epigenetic regulation of gene expression, has positioned valeric acid as a compound of interest in cancer research. nih.gov The presence of the valeric acid moiety in Valeric acid, 5-(p-aminophenoxy)- suggests it may also possess HDAC inhibitory activity. The kinetics of this inhibition would likely be competitive or non-competitive, depending on whether the compound binds to the active site or an allosteric site of the enzyme.
Furthermore, studies on Carboxylic Acid Reductases (CARs) have demonstrated their ability to act on a variety of carboxylic acid substrates. nih.govresearchgate.net The valeric acid portion of our subject compound could serve as a substrate or an inhibitor for such enzymes. The p-aminophenoxy group would significantly influence the binding affinity and catalytic efficiency, potentially leading to competitive inhibition of the enzyme's natural substrates.
Table 1: Inferred Enzyme Modulation Profile of Valeric Acid, 5-(p-aminophenoxy)-
| Enzyme Class | Predicted Interaction | Potential Kinetic Profile | Basis of Inference |
| Histone Deacetylases (HDACs) | Inhibition | Competitive or Non-competitive | Valeric acid is a known HDAC inhibitor. nih.govhmdb.ca |
| Carboxylic Acid Reductases (CARs) | Substrate/Inhibition | Competitive | Structural similarity to known CAR substrates. nih.govresearchgate.net |
| Acetyl-CoA Synthetase | Potential Inhibition | Competitive | Valproic acid, a related compound, inhibits enzymes involved in fatty acid metabolism. acs.org |
This table presents inferred data based on the activities of structurally related compounds.
The aminophenoxy and amino acid-like components of Valeric acid, 5-(p-aminophenoxy)- suggest potential interactions with various cell surface and intracellular receptors. Valeric acid itself acts as a signaling molecule by binding to free fatty acid receptors GPR41 (FFAR3) and GPR43 (FFAR2), which are involved in metabolic regulation. metwarebio.com
Derivatives of amino acids and compounds with similar pharmacophores have been shown to act as agonists or antagonists at a range of receptors. For instance, certain quinoxalinedione (B3055175) derivatives containing an imidazole (B134444) moiety, structurally reminiscent of the aminophenoxy group, have been identified as potent antagonists of the AMPA receptor, a subtype of excitatory amino acid receptors. nih.gov Similarly, other small molecules can modulate the activity of receptors like the 5-HT3 receptor. nih.gov Given these precedents, Valeric acid, 5-(p-aminophenoxy)- could potentially exhibit agonist or antagonist activity at various neurotransmitter or metabolic receptors. The specific profile would depend on the three-dimensional conformation of the molecule and its ability to fit into the binding pockets of these receptors.
Table 2: Potential Receptor Interaction Profile of Valeric Acid, 5-(p-aminophenoxy)-
| Receptor Target | Predicted Activity | Basis of Inference |
| Free Fatty Acid Receptors (GPR41/43) | Agonist | Valeric acid is a known agonist. metwarebio.com |
| Excitatory Amino Acid Receptors (e.g., AMPA) | Antagonist | Structural similarities to known antagonists. nih.gov |
| Serotonin Receptors (e.g., 5-HT3) | Modulator (Agonist/Antagonist) | General structural features of aminophenoxy-like compounds. nih.gov |
This table presents inferred data based on the activities of structurally related compounds.
Cellular and Subcellular Mechanistic Investigations
The molecular interactions of Valeric acid, 5-(p-aminophenoxy)- are expected to translate into observable effects at the cellular and subcellular levels, influencing fundamental processes such as metabolism, organelle function, and gene expression.
The valeric acid component of the molecule strongly suggests an involvement in cellular energy metabolism. Short-chain fatty acids like valeric acid can be metabolized via β-oxidation to produce acetyl-CoA and propionyl-CoA, which then enter the Krebs cycle for energy production. metwarebio.comnih.gov
However, studies on the related branched-chain fatty acid, valproic acid, have shown that it can inhibit the oxidation of long-chain fatty acids such as palmitate and octanoate. nih.gov This inhibition is thought to occur through interference with mitochondrial β-oxidation pathways. researchgate.net Therefore, Valeric acid, 5-(p-aminophenoxy)- may have a dual role: potentially serving as a fuel source itself while also modulating the oxidation of other fatty acids. The p-aminophenoxy group could further influence these processes by affecting the transport of the molecule across cellular and mitochondrial membranes.
Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. The potential for Valeric acid, 5-(p-aminophenoxy)- to influence fatty acid oxidation directly implicates it in the modulation of mitochondrial function. nih.govfrontiersin.org
Studies on valerenic acid, a derivative of valeric acid, have indicated that it can improve mitochondrial function. nih.gov Furthermore, many natural compounds are known to affect mitochondrial dynamics, the balance between mitochondrial fusion and fission, which is crucial for maintaining a healthy mitochondrial population. frontiersin.orgnih.gov Compounds that disrupt mitochondrial function can lead to increased production of reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition pore (mPTP), triggering apoptosis. mdpi.com The presence of the aminophenoxy group, a structure found in some redox-active compounds, suggests that Valeric acid, 5-(p-aminophenoxy)- could influence mitochondrial redox status.
As previously mentioned, the potential for Valeric acid, 5-(p-aminophenoxy)- to act as an HDAC inhibitor provides a direct link to the regulation of gene expression. nih.gov By preventing the removal of acetyl groups from histones, HDAC inhibitors can lead to a more open chromatin structure, facilitating the transcription of various genes. Studies on valproic acid and its analogs have demonstrated their ability to cause widespread changes in gene expression, affecting genes involved in critical developmental pathways. nih.gov
Beyond epigenetic regulation, the compound could also modulate protein-protein interactions (PPIs). The aminophenoxy moiety could participate in interactions that stabilize or disrupt PPIs, thereby influencing signaling cascades. nih.govnih.gov For example, the modulation of pathways involving key signaling proteins like AKT has been observed with derivatives of other cyclic compounds. frontiersin.org
Biotransformation Pathways and Metabolite Characterization in Biological Systems
Detailed studies elucidating the biotransformation pathways and characterizing the metabolites of Valeric acid, 5-(p-aminophenoxy)- in biological systems have not been identified in publicly available scientific literature. The transformation of xenobiotic compounds, those foreign to an organism's normal biochemistry, typically involves a series of enzymatic reactions designed to increase water solubility and facilitate excretion. For many compounds containing carboxylic acid and aromatic amine functionalities, metabolic pathways can include reactions such as oxidation, reduction, hydrolysis, and conjugation. However, specific research applying these principles to Valeric acid, 5-(p-aminophenoxy)- is not presently documented.
Specific research identifying the enzymes responsible for the degradation of Valeric acid, 5-(p-aminophenoxy)- and characterizing the resulting intermediate metabolites is not available in the current body of scientific literature. Generally, the metabolism of xenobiotic carboxylic acids can be initiated by enzymes such as acyl-CoA ligases, which activate the carboxylic acid group. nih.gov Subsequent enzymatic processes would be required to cleave the ether bond and modify the aromatic ring. Without dedicated studies on Valeric acid, 5-(p-aminophenoxy)-, the specific enzymes and intermediates involved in its degradation remain hypothetical.
Table 1: Hypothetical Enzymatic Degradation Data for Valeric Acid, 5-(p-aminophenoxy)- (Note: The following table is for illustrative purposes only, as no specific experimental data has been found.)
| Putative Enzyme Class | Potential Reaction | Hypothetical Intermediate |
|---|---|---|
| Acyl-CoA Synthetase | CoA ligation at the valeric acid moiety | 5-(p-aminophenoxy)-valeryl-CoA |
| Etherase/Oxidase | Cleavage of the ether linkage | p-aminophenol and 5-hydroxyvaleric acid |
| Monooxygenase | Hydroxylation of the aromatic ring | 5-(p-amino-x-hydroxyphenoxy)-valeric acid |
There is no specific research documented on the conversion of Valeric acid, 5-(p-aminophenoxy)- by microbial communities, such as the gut microbiota, nor are there published metabolite profiles from such interactions. The gut microbiome plays a crucial role in the metabolism of many ingested compounds, including those with aromatic structures. nih.govmdpi.com Microbial enzymes can perform a wide array of biotransformations that may not be accomplished by host enzymes. researchgate.netnih.gov For a compound like Valeric acid, 5-(p-aminophenoxy)-, microbial metabolism could theoretically involve the cleavage of the ether bond or modifications to the aminophenoxy group. However, in the absence of specific studies, any discussion of its microbiota-mediated conversion remains speculative.
Table 2: Potential Microbiota-Mediated Metabolites of Valeric Acid, 5-(p-aminophenoxy)- (Note: This table represents potential metabolic products based on general microbial metabolism of aromatic compounds, as no specific data for Valeric acid, 5-(p-aminophenoxy)- exists.)
| Putative Microbial Reaction | Potential Metabolite |
|---|---|
| Ether cleavage | p-aminophenol |
| Deamination | 5-(p-hydroxyphenoxy)-valeric acid |
| Beta-oxidation of valeric acid side chain | Not applicable without initial cleavage |
Advanced Applications of Valeric Acid, 5 P Aminophenoxy in Chemical Biology and Materials Science
Applications in Chemical Biology Research
A comprehensive review of scientific literature indicates a notable lack of direct applications for Valeric acid, 5-(p-aminophenoxy)- within the domain of chemical biology. There is no readily available research explicitly detailing its use as a molecular probe, fluorescent label, a component for bioconjugates and biosensors, or as a reagent in biochemical assays and high-throughput screening. However, the inherent chemical functionalities of the molecule—a p-aminophenoxy group and a valeric acid chain—suggest its potential utility in these areas based on the applications of structurally related compounds.
Development as Molecular Probes and Fluorescent Labels for Imaging
While Valeric acid, 5-(p-aminophenoxy)- has not been directly utilized as a fluorescent probe, its aminophenoxy structural element is present in some fluorescent molecules. The amino group is a key functional group in the design of various fluorescent probes. For instance, derivatives of aminopyridine have been synthesized to explore their fluorescent properties. Furthermore, novel fluorescent molecules like 2,4,5-triaminopyrimidine derivatives have been developed as markers for cell viability, which function by accumulating within dead cells and interacting with DNA. The synthesis of a wide array of fluorescent dyes, including those based on coumarin, pyrene, and rhodamine, frequently involves amine-reactive derivatives for conjugation to other molecules.
Utilization as Building Blocks for Bioconjugates and Biosensors
The bifunctional character of Valeric acid, 5-(p-aminophenoxy)-, featuring both an amino group and a carboxylic acid, positions it as a potential building block for creating bioconjugates and biosensors. The carboxylic acid can be chemically activated to form a stable amide bond with amine groups on proteins or other biomolecules. Concurrently, the amino group offers a site for additional chemical modifications. Linker molecules are integral to the design of sensitive and stable biosensors, and various amino acids and their derivatives, such as 4-aminobutyric acid and 6-aminohexanoic acid, have been successfully employed for this purpose. researchgate.netacs.org Studies have shown that incorporating such linkers at the C-terminus of peptides can significantly improve the detection of analytes like aldehydes in the gas phase. researchgate.netacs.org
Reagents for Biochemical Assays and High-Throughput Screening
There is currently no direct evidence for the use of Valeric acid, 5-(p-aminophenoxy)- in biochemical assays or high-throughput screening (HTS) platforms. HTS methodologies often depend on fluorescent or colorimetric signals to rapidly identify active compounds from extensive chemical libraries. The development of these assays typically requires specific probes or labeled substrates. For example, Homogeneous Time-Resolved Fluorescence (HTRF) has been used in HTS to discover inhibitors of protein-protein interactions. google.comthermofisher.com This technique uses labeled antibodies and recombinant proteins to produce a signal that is modulated by potential inhibitors. google.comthermofisher.com The screening of compound libraries can lead to the discovery of novel bioactive molecules, such as the identification of flavonoid compounds with anthelmintic properties.
Applications in Advanced Materials Science
In stark contrast to the absence of its application in chemical biology, a derivative of Valeric acid, 5-(p-aminophenoxy)-, known as 5-ammonium valeric acid iodide (5-AVAI), has been the subject of extensive research in advanced materials science, particularly for its role in enhancing the performance of perovskite solar cells.
Monomer or Modifier in Polymer Synthesis for Tailored Properties
Specific literature on the polymerization of Valeric acid, 5-(p-aminophenoxy)- is not available. However, the synthesis of functional polymers from specialized monomers is a well-established area of polymer chemistry. For example, amino acids serve as renewable resources for designing biocompatible and functional polymers for biomedical applications. nih.govmonash.edu Techniques like solution polymerization have been utilized to incorporate derivatives of 5-aminosalicylic acid into polyanhydride backbones to create biodegradable polymers. chemicalbook.com Additionally, advanced polymerization methods like Reversible Addition-Fragmentaion Chain-Transfer (RAFT) are employed to create well-defined polymers from functionalized monomers such as methacrylate (B99206) derivatives.
Advanced Analytical Methodologies for Valeric Acid, 5 P Aminophenoxy Characterization
High-Resolution Mass Spectrometry and Metabolomics Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of "Valeric acid, 5-(p-aminophenoxy)-" and for its identification in complex biological matrices through metabolomics profiling. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers allow for the determination of the compound's elemental composition with high accuracy, which is crucial for distinguishing it from isobaric interferences.
In a typical HRMS analysis, the protonated molecule [M+H]⁺ would be a primary focus. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural confirmation. Key fragmentation pathways would likely involve the cleavage of the ether bond, the loss of the valeric acid side chain, and fragmentation of the aminophenoxy moiety. These fragmentation patterns are critical for structural elucidation and for developing targeted metabolomics assays.
Table 1: Predicted High-Resolution Mass Spectrometry Data for Valeric acid, 5-(p-aminophenoxy)-
| Ion Description | Predicted m/z |
|---|---|
| [M+H]⁺ | 224.1281 |
| [M-H₂O+H]⁺ | 206.1175 |
| [M-COOH+H]⁺ | 179.1226 |
Note: The predicted m/z values are based on the chemical formula C₁₁H₁₅NO₃ and may vary slightly in experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of "Valeric acid, 5-(p-aminophenoxy)-". Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the complete covalent framework of the molecule.
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the para-substituted phenoxy ring would appear as a characteristic AA'BB' system. The protons of the valeric acid chain would exhibit distinct multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing carboxylic acid and the ether linkage.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the valeric acid chain are all diagnostic.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, which definitively confirms the connectivity of the atoms within the molecule. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further establish long-range correlations, for instance, between the protons of the valeric acid chain and the carbons of the phenoxy ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Valeric acid, 5-(p-aminophenoxy)- in a suitable solvent (e.g., DMSO-d₆)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 (s, 1H) | ~174.5 |
| Aromatic (CH adjacent to O) | ~6.8 (d, 2H) | ~152.0 |
| Aromatic (CH adjacent to NH₂) | ~6.6 (d, 2H) | ~115.0 |
| Amine (-NH₂) | ~5.0 (s, 2H) | - |
| Methylene (-O-CH₂-) | ~3.9 (t, 2H) | ~67.0 |
| Methylene (-CH₂-COOH) | ~2.2 (t, 2H) | ~33.5 |
| Methylene (central) | ~1.6-1.8 (m, 4H) | ~22.0, ~28.5 |
| Aromatic (C-O) | - | ~150.0 |
Note: s = singlet, d = doublet, t = triplet, m = multiplet. Predicted values are estimates and can vary based on solvent and experimental conditions.
Chromatographic Techniques (HPLC, GC) for Purity and Quantitative Analysis
Chromatographic methods are essential for the separation, purification, and quantitative analysis of "Valeric acid, 5-(p-aminophenoxy)-". High-Performance Liquid Chromatography (HPLC) is the most common technique for non-volatile compounds like this. A reversed-phase HPLC method, typically using a C18 column, can effectively separate the target compound from starting materials, byproducts, and degradation products. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode. Detection is commonly achieved using a UV detector, set at a wavelength where the aminophenoxy chromophore absorbs strongly. researchgate.netnih.govpensoft.net
Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to its low volatility and the presence of the polar carboxylic acid and amine functional groups. However, GC analysis can be performed after derivatization, for example, by converting the carboxylic acid to a more volatile ester. nih.gov
Table 3: Exemplary HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm and 285 nm |
Spectroscopic Methods (UV-Vis, FTIR) for Functional Group Analysis
UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the key functional groups and chromophores within "Valeric acid, 5-(p-aminophenoxy)-".
UV-Vis spectroscopy reveals the electronic transitions within the molecule. The p-aminophenoxy moiety acts as a chromophore, and one would expect to see characteristic absorption bands in the UV region, typically around 230-240 nm and a weaker band around 280-300 nm, corresponding to π-π* transitions in the aromatic ring.
FTIR spectroscopy provides a molecular fingerprint by detecting the vibrational frequencies of the functional groups. The spectrum would show a broad O-H stretch from the carboxylic acid, characteristic C=O stretching, N-H stretching from the amine, C-O stretching from the ether linkage, and various C-H and C=C stretching and bending vibrations from the aliphatic chain and the aromatic ring. researchgate.netresearchgate.net
Table 4: Predicted FTIR Absorption Bands for Valeric acid, 5-(p-aminophenoxy)-
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3400-3200 | N-H stretching (amine) |
| 3300-2500 | O-H stretching (carboxylic acid) |
| 1710-1680 | C=O stretching (carboxylic acid) |
| 1620-1580 | N-H bending (amine), C=C stretching (aromatic) |
| 1510-1450 | C=C stretching (aromatic) |
| 1250-1200 | Asymmetric C-O-C stretching (ether) |
| 1050-1000 | Symmetric C-O-C stretching (ether) |
X-ray Crystallography for Solid-State Structure Elucidation
Future Research Directions and Translational Perspectives for Valeric Acid, 5 P Aminophenoxy
Systems Biology Integration for Comprehensive Mechanistic Understanding
To move beyond a rudimentary understanding of the biological effects of Valeric acid, 5-(p-aminophenoxy)-, a systems biology approach is paramount. This involves the integration of multiple high-throughput "omics" datasets to build a comprehensive model of the compound's mechanism of action. Given that valeric acid itself has been shown to modulate oxidative stress and neuroinflammation, these are logical starting points for a systems-level investigation of its aminophenoxy derivative. nih.gov
A hypothetical workflow for the systems biology-based mechanistic elucidation of Valeric acid, 5-(p-aminophenoxy)- would involve:
Transcriptomics: Utilizing RNA-sequencing to analyze changes in gene expression in relevant cell models (e.g., neuronal cells, immune cells) upon treatment with the compound. This could reveal entire pathways that are perturbed.
Proteomics: Employing mass spectrometry-based proteomics to quantify changes in protein abundance and post-translational modifications, providing a more direct link to cellular function.
Metabolomics: Analyzing the cellular metabolome to understand how the compound alters metabolic pathways.
Data Integration: Using computational tools to integrate these multi-omics datasets, allowing for the identification of key molecular networks and signaling cascades affected by Valeric acid, 5-(p-aminophenoxy)-. This integrated approach can reveal non-obvious mechanisms and predict potential off-target effects.
| Omics Platform | Potential Application for Valeric acid, 5-(p-aminophenoxy)- | Example Research Question |
| Transcriptomics | Identification of modulated gene networks in response to treatment. | Does the compound alter the expression of genes involved in inflammatory signaling or antioxidant responses? |
| Proteomics | Quantification of protein expression and post-translational modifications. | Are key enzymes in specific metabolic pathways up- or down-regulated? |
| Metabolomics | Analysis of changes in endogenous small molecule metabolites. | How does the compound affect the cellular levels of neurotransmitters or inflammatory mediators? |
| Interactomics | Mapping of protein-protein and protein-small molecule interactions. | What are the direct protein targets of the compound within the cell? |
Rational Design of Target-Specific Chemical Probes and Modulators
A critical step in translating a bioactive compound into a useful tool or therapeutic is the development of high-quality chemical probes. nih.gov These are small molecules designed to interact with a specific protein target with high potency and selectivity, enabling the interrogation of that target's function in biological systems. escholarship.org The rational design of such probes based on the Valeric acid, 5-(p-aminophenoxy)- scaffold would be a significant future endeavor.
The process of rational probe design would involve several key stages:
Target Identification: The initial step is to identify the specific biological target(s) of Valeric acid, 5-(p-aminophenoxy)-, which could be achieved through techniques such as thermal proteome profiling or affinity-based proteomics.
Structural Biology: Obtaining the crystal structure of the target protein in complex with the compound would provide invaluable information about the binding mode and key molecular interactions. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues of Valeric acid, 5-(p-aminophenoxy)- and testing their activity would help to delineate which parts of the molecule are essential for binding and which can be modified to improve properties like potency, selectivity, and cell permeability. For instance, modifications could be made to the valeric acid chain, the phenyl ring, or the amino group.
Development of a Negative Control: An essential component of a chemical probe set is a structurally similar but biologically inactive control compound. escholarship.org This helps to ensure that any observed biological effects are due to the on-target activity of the probe and not some non-specific effect.
| Design Stage | Objective | Key Methodologies |
| Target Identification | To find the direct protein binding partner(s) of the compound. | Affinity Chromatography, Thermal Proteome Profiling, Yeast Three-Hybrid. |
| Structural Elucidation | To understand the precise binding interactions at the atomic level. | X-ray Crystallography, Cryo-Electron Microscopy, NMR Spectroscopy. nih.gov |
| SAR Development | To optimize the compound for potency, selectivity, and other properties. | Medicinal Chemistry, Parallel Synthesis, High-Throughput Screening. |
| Negative Control Synthesis | To create a tool for confirming on-target effects. | Chemical synthesis of a closely related but inactive analogue. |
Exploration of Novel Biocatalytic and Sustainable Production Routes
The current industrial production of many fine chemicals relies on traditional synthetic chemistry, which can involve harsh conditions and generate significant waste. Future research should focus on developing biocatalytic and sustainable routes for the synthesis of Valeric acid, 5-(p-aminophenoxy)-. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact.
Potential biocatalytic strategies for the synthesis of Valeric acid, 5-(p-aminophenoxy)- could include:
Enzymatic Esterification/Amidation: Utilizing lipases or proteases, potentially in non-aqueous media, to couple a p-aminophenoxy-containing precursor with a valeric acid derivative.
Ether Biosynthesis: Employing enzymes such as etherases or certain cytochrome P450s to form the ether linkage between a hydroquinone (B1673460) derivative and a 5-hydroxyvaleric acid precursor. drugbank.com
Whole-Cell Biotransformation: Engineering a microorganism to produce the target compound from simple starting materials through a multi-step metabolic pathway.
The development of such biocatalytic routes would not only be more environmentally friendly but could also lead to the production of novel analogues through the use of enzymes with different substrate specificities.
| Enzyme Class | Potential Reaction | Substrates |
| Lipase (B570770) | Esterification followed by amidation | 5-chlorovaleric acid and p-aminophenol |
| Etherase | Ether bond formation | A dihydroxybenzene precursor and a 5-halovaleric acid derivative |
| Amine Transaminase | Introduction of the amino group | A corresponding ketone precursor |
| Baeyer-Villiger Monooxygenase | Oxidation of a cyclic ketone | A cyclohexanone (B45756) derivative to form a caprolactone, a precursor to the valeric acid chain |
Development of Advanced Analytical Platforms for In Situ Analysis and Real-Time Monitoring
To fully understand the behavior of Valeric acid, 5-(p-aminophenoxy)- in various environments, from a chemical reactor to a living cell, the development of advanced analytical platforms for in situ and real-time monitoring is crucial. Such platforms would allow for the dynamic measurement of the compound's concentration, localization, and interactions without the need for sample extraction and processing, which can introduce artifacts.
Future research in this area could focus on:
Fluorescence-Based Sensors: Designing and synthesizing fluorescent derivatives of Valeric acid, 5-(p-aminophenoxy)- that change their spectral properties upon binding to a target or in response to changes in their local environment. This could enable real-time imaging of the compound in living cells.
Surface-Enhanced Raman Spectroscopy (SERS): Developing SERS-active substrates that can specifically adsorb the compound, allowing for its highly sensitive detection and quantification in complex mixtures. mdpi.com
Microfluidic Devices: Integrating analytical techniques into microfluidic "lab-on-a-chip" systems to enable the high-throughput analysis of the compound's synthesis, purification, and biological activity in a miniaturized and automated fashion. mdpi.com
Fiber-Optic Probes: Creating portable, fiber-optic-based sensors that can be used for the in situ monitoring of the compound in industrial processes or environmental samples, similar to methods developed for other molecules like polyaspartate. nih.gov
| Analytical Platform | Principle of Operation | Potential Application |
| Fluorescent Probes | Changes in fluorescence intensity, lifetime, or wavelength upon interaction. | Real-time imaging of the compound's distribution in living cells. |
| SERS | Enhancement of Raman scattering signal on a nanostructured metal surface. | Ultrasensitive detection in biological fluids or reaction mixtures. mdpi.com |
| Microfluidics | Miniaturized and integrated fluid handling and analysis. | High-throughput screening of synthesis conditions or biological activity. mdpi.com |
| Fiber-Optic Sensors | Transmission of light to and from a sample via optical fibers for spectroscopic analysis. | In-line monitoring of industrial synthesis or environmental fate. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(p-aminophenoxy)valeric acid, and what intermediates are critical for yield optimization?
- Methodological Answer : The synthesis typically involves coupling p-aminophenol with valeric acid derivatives. For example, one route uses chloro-valeric acid intermediates reacted with p-aminophenol under alkaline conditions to form the ether linkage . Another approach employs protective group strategies, such as benzyloxycarbonyl (Cbz) protection for the amine group, followed by deprotection post-coupling . Key intermediates include 5-chlorovaleric acid and protected p-aminophenol derivatives. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield, with polar aprotic solvents like DMF enhancing nucleophilic substitution efficiency .
Q. How is the molecular structure of 5-(p-aminophenoxy)valeric acid validated experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify the ether linkage (δ ~4.0 ppm for –O–CH–) and aromatic protons (δ ~6.8–7.2 ppm for the p-aminophenyl group) .
- FT-IR : Stretching vibrations at ~1250 cm (C–O–C) and ~3350 cm (N–H) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 254.1 for CHNO) .
Advanced Research Questions
Q. What computational and experimental approaches resolve contradictions in the conformational stability of valeric acid derivatives like 5-(p-aminophenoxy)valeric acid?
- Methodological Answer :
- Computational : Density Functional Theory (DFT) calculations predict stable conformers by analyzing torsional angles of the alkyl chain and phenyl group. For valeric acid monomers, non-linear alkyl chain conformers are energetically favorable compared to linear ones .
- Experimental Validation : Matrix isolation infrared spectroscopy at cryogenic temperatures traps metastable conformers, differentiating open-chain vs. cyclic dimer structures via O–H stretching frequencies (e.g., 3500–3600 cm for monomers vs. 3200–3400 cm for dimers) . Discrepancies between theoretical and experimental data often arise from solvent effects or intermolecular interactions in bulk phases, requiring cross-validation with X-ray crystallography .
Q. How can hydrogen-bonding interactions in 5-(p-aminophenoxy)valeric acid derivatives be systematically analyzed to inform drug design?
- Methodological Answer :
- Thermodynamic Studies : Isothermal Titration Calorimetry (ITC) quantifies binding affinities between the carboxylic acid group and target receptors (e.g., enzymes).
- Spectroscopic Probes : Variable-temperature NMR monitors chemical shift changes in –COOH protons to assess hydrogen-bond strength in solution .
- Crystallography : Single-crystal X-ray diffraction reveals intermolecular H-bonding patterns (e.g., dimeric motifs vs. chain networks) . For example, valeric acid dimers exhibit bifurcated hydrogen bonds in the solid state, which may influence bioavailability .
Data Analysis and Contradictions
Q. What methodological pitfalls arise in quantifying 5-(p-aminophenoxy)valeric acid in biological matrices, and how are they mitigated?
- Methodological Answer :
- Challenge : Co-elution with endogenous metabolites (e.g., amino acids) in HPLC-MS/MS causes false positives.
- Solution : Use deuterated internal standards (e.g., d-valeric acid) and orthogonal separation methods (HILIC vs. reversed-phase chromatography) .
- Validation : Spike-and-recovery experiments in plasma/urine ensure accuracy (recovery rates ≥85%) and precision (CV ≤15%) .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize studies on 5-(p-aminophenoxy)valeric acid?
- Methodological Answer :
- Novelty : Focus on understudied applications, such as its role as a thromboxane A2 synthase inhibitor (e.g., Ridogrel derivatives) .
- Feasibility : Pilot studies using commercial analogs (e.g., 5-(4-fluorophenoxy)valeric acid) reduce synthesis costs .
- Ethical/Relevance : Prioritize in vitro models (e.g., platelet aggregation assays) over animal trials initially .
Tables for Comparative Analysis
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
